molecular formula C13H20ClN B2614591 4-(2-Ethylphenyl)piperidine hydrochloride CAS No. 74150-51-9

4-(2-Ethylphenyl)piperidine hydrochloride

Cat. No.: B2614591
CAS No.: 74150-51-9
M. Wt: 225.76
InChI Key: UWDDLQZWHCSSCL-UHFFFAOYSA-N
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Description

“4-(2-Ethylphenyl)piperidine hydrochloride” is a chemical compound with the molecular weight of 225.76 and the molecular formula of C13H20ClN . It is available from various chemical suppliers .

Scientific Research Applications

Synthesis and Structural Analysis

Research on piperidine derivatives has led to the synthesis of complex molecules, demonstrating the utility of piperidine-based compounds in organic chemistry. For example, Khan et al. (2013) reported the synthesis of a piperidine-carbonyl compound, highlighting the importance of piperidine in forming stable crystal structures through hydrogen bonding and C-H...π interactions (Khan et al., 2013). Similarly, Zheng Rui (2010) utilized piperidine-4-carboxylic acid in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing the versatility of piperidine derivatives in chemical synthesis (Zheng Rui, 2010).

Anticancer Potential

The anticancer activity of piperidine derivatives has been a significant area of research. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, demonstrating the potential therapeutic applications of such compounds (Rehman et al., 2018).

Antimicrobial and Antibacterial Activities

Piperidine derivatives have also been explored for their antimicrobial and antibacterial properties. Faty et al. (2010) synthesized new compounds with piperidine elements that showed antibacterial activities, illustrating the potential of piperidine derivatives in developing new antibacterial agents (Faty et al., 2010).

Catalysts in Chemical Reactions

Piperidine derivatives have been employed as catalysts in chemical reactions. Singh et al. (2013) investigated piperidine-palladium(II) complexes as potent catalysts for the Heck reaction, showing the effectiveness of piperidine derivatives in facilitating significant chemical transformations (Singh et al., 2013).

Properties

IUPAC Name

4-(2-ethylphenyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-2-11-5-3-4-6-13(11)12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDDLQZWHCSSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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